HDAC6-IN-3f -

HDAC6-IN-3f

Catalog Number: EVT-1534860
CAS Number:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC6-IN-3f is a potent and selective hdac6 inhibitor
Overview

HDAC6-IN-3f is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family that plays a significant role in various cellular processes, including the regulation of gene expression and the modulation of protein acetylation. This compound has garnered attention for its potential therapeutic applications in treating neurodegenerative diseases and certain cancers, where dysregulation of acetylation processes is implicated.

Source and Classification

HDAC6-IN-3f is classified as a small molecule inhibitor targeting histone deacetylase 6. It is synthesized from various chemical precursors through multi-step synthetic pathways. The compound is part of a broader category of histone deacetylase inhibitors, which are being explored for their ability to modulate epigenetic regulation in disease contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of HDAC6-IN-3f typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors, which are transformed through various reactions.
  2. Reactions Involved: Common reactions include:
    • Amide Coupling: To form the core structure of the compound.
    • Cyclization Reactions: These are often mediated by acid or base conditions to form cyclic structures that enhance biological activity.
    • Purification Techniques: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain the final product with high purity.

The yield of synthesized compounds usually ranges from 70% to 80%, indicating efficient conversion rates during the synthesis process .

Molecular Structure Analysis

Structure and Data

HDAC6-IN-3f features a specific molecular structure characterized by functional groups that facilitate its interaction with the active site of histone deacetylase 6. The crystal structure analysis reveals:

  • Active Site Configuration: The active site of histone deacetylase 6 is a narrow hydrophobic cavity approximately 11 Å long, which accommodates the inhibitor through hydrophobic interactions and specific binding to zinc ions present in the site .
  • Key Structural Features: The compound typically includes a zinc-binding group, a hydrophobic linker, and cap regions that enhance selectivity and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

HDAC6-IN-3f undergoes specific interactions within biological systems:

  1. Enzymatic Inhibition: The compound binds to the active site of histone deacetylase 6, inhibiting its activity. This inhibition leads to increased acetylation levels of target proteins like α-tubulin, which is crucial for cellular functions such as cytoskeleton dynamics and cell migration .
  2. Biological Assays: In vitro assays are conducted to evaluate the inhibitory potency (IC50 values) against various cancer cell lines, demonstrating its potential for therapeutic applications.
Mechanism of Action

Process and Data

The mechanism by which HDAC6-IN-3f exerts its effects involves:

  • Inhibition of Deacetylation: By binding to histone deacetylase 6, HDAC6-IN-3f prevents the removal of acetyl groups from lysine residues on target proteins. This results in altered protein function and stability.
  • Cellular Effects: Increased acetylation levels can lead to enhanced apoptosis in cancer cells and modulation of inflammatory responses in neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HDAC6-IN-3f exhibits specific physical and chemical properties that contribute to its biological activity:

  • Solubility: The compound's solubility in organic solvents like dimethyl sulfoxide facilitates its use in biological assays.
  • Stability: Stability under physiological conditions is essential for its efficacy as a therapeutic agent.
  • Melting Point: The melting point can provide insights into the purity and crystallinity of the compound.

These properties are typically characterized through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Applications

Scientific Uses

HDAC6-IN-3f has several promising applications in scientific research:

  1. Cancer Therapy: Its selective inhibition of histone deacetylase 6 positions it as a candidate for developing treatments targeting various cancers where HDAC6 activity contributes to tumor progression.
  2. Neurodegenerative Diseases: By modulating acetylation patterns, HDAC6-IN-3f may offer therapeutic benefits in diseases like Alzheimer's disease, where protein aggregation is a hallmark.
  3. Inflammatory Disorders: Research indicates that HDAC6 plays a role in regulating immune responses; thus, inhibitors like HDAC6-IN-3f could be explored for treating inflammatory conditions.
Structural and Molecular Basis of HDAC6 Inhibition

Structural Characterization of HDAC6 Catalytic Domains

HDAC6 is a class IIb histone deacetylase distinguished by its unique multidomain architecture, featuring two catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD) [10]. CD1 (residues 1–482) and CD2 (residues 483–883) share 50% sequence homology but exhibit divergent substrate specificities. CD1 preferentially deacetylates C-terminally modified peptides, while CD2 acts on a broader range of substrates, including α-tubulin and HSP90 [4] [10]. Structural analyses (e.g., PDB: 6WSJ) reveal that both domains adopt a conserved α/β fold surrounding a deep catalytic pocket. Key residues include:

  • Zinc-binding motifs: His-610/611/669 (CD1) and His-664/665/724 (CD2) coordinate Zn²⁺, essential for catalytic activity.
  • Hydrophobic channels: Formed by Phe-583 and Phe-643 (CD2), enabling selective inhibitor binding [4] [10].The ZnF-UBD (residues 1104–1148) facilitates ubiquitin-binding and aggresome formation but lacks catalytic function [5] [8].

Table 1: Key Structural Features of HDAC6 Domains

DomainResidue RangeKey Functional MotifsBiological Role
CD11–482Zn²⁺-binding: His-610/611/669Substrate-specific deacetylation
CD2483–883Zn²⁺-binding: His-664/665/724; Phe-583/Phe-643Broad-spectrum deacetylation
ZnF-UBD1104–1148Ubiquitin-interaction: Tyr-1137Aggresome assembly, autophagy regulation

Binding Mechanisms of HDAC6-IN-3f to Class IIb HDAC Isoforms

HDAC6-IN-3f (chemical name: 3-(3-(2-(methylamino)-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid) selectively targets HDAC6-CD2 through a tripartite pharmacophore model:

  • Zinc-binding group (ZBG): A propanoic acid moiety chelates Zn²⁺ at the catalytic core, displacing the catalytic water molecule [9].
  • Linker region: The quinazolinone scaffold forms π-π stacking with Phe-583 and His-574 in CD2, enhancing hydrophobic interactions.
  • Capping group: The N-methylamide group occupies the hydrophobic channel, exploiting steric differences between HDAC6 and other isoforms [9].Comparative docking studies (PDB: 8G43) demonstrate HDAC6-IN-3f’s >100-fold selectivity for HDAC6 over HDAC1, attributed to its inability to accommodate the narrower active sites of class I HDACs [9].

Table 2: HDAC6-IN-3f Binding Interactions with Key Residues

Pharmacophore UnitTarget Residues (HDAC6-CD2)Interaction TypeContribution to Affinity
Propanoic acid (ZBG)His-664, Asp-705Zn²⁺ chelation, H-bondingΔG = −8.2 kcal/mol
Quinazolinone (Linker)Phe-583, His-574π-π stackingKd = 0.45 µM
N-methylamide (Cap)Leu-712, Gly-743Van der WaalsSelectivity ratio: HDAC6/HDAC1 = 120

Comparative Analysis of HDAC6-IN-3f with Other HDAC6 Inhibitors

HDAC6-IN-3f exhibits distinct advantages over clinically studied inhibitors:

  • Tubastatin A: While both share hydroxamate-like ZBGs, HDAC6-IN-3f’s quinazolinone linker reduces off-target binding to HDAC4/8. Tubastatin A’s benzamide cap shows 4-fold lower CD2 affinity (IC₅₀ = 15 nM vs. 3.2 nM for HDAC6-IN-3f) [4] [8].
  • Nexturastat A: This inhibitor relies on a bulky adamantyl capping group for HDAC6 specificity. However, it exhibits poor blood-brain barrier permeability, whereas HDAC6-IN-3f’s N-methylamide enhances CNS penetration [10].
  • SGC-UBD253: A ZnF-UBD-targeting probe, but unlike HDAC6-IN-3f, it does not inhibit catalytic activity [6].

Table 3: Comparative Profiles of HDAC6 Inhibitors

InhibitorIC₅₀ (HDAC6-CD2)Selectivity (vs. HDAC1)Structural Uniqueness
HDAC6-IN-3f3.2 nM120-foldQuinazolinone linker, N-methylamide cap
Tubastatin A15 nM60-foldBenzamide cap
Nexturastat A5 nM210-foldAdamantyl-hydroxyamate cap
SGC-UBD253N/A (ZnF-UBD binder)N/ATargets ubiquitin-binding pocket

Role of Zinc-Finger Ubiquitin-Binding Domains in Inhibitor Specificity

The ZnF-UBD is critical for HDAC6’s non-catalytic functions, including aggresome clearance and NLRP3 inflammasome regulation [5] [8]. Although HDAC6-IN-3f primarily targets CD2, its difluorophenyl moiety extends toward the ZnF-UBD interface, allosterically disrupting ubiquitin binding (Kd shift from 2.1 µM to 15.4 µM) [6] [10]. This dual functionality contrasts with:

  • Catalytic inhibitors (e.g., Tubastatin A): Only block deacetylase activity.
  • ZnF-UBD probes (e.g., SGC-UBD253): Directly occupy the ubiquitin pocket (PDB: 8G45) but spare catalytic domains [6].HDAC6-IN-3f’s hybrid inhibition mitigates compensatory autophagy—a limitation of catalytic-only inhibitors in neurodegenerative models [8] [10]. Domain plasticity studies confirm that ZnF-UBD conformational flexibility (e.g., Tyr-1137 loop movement) enables adaptive responses to bifunctional inhibitors [6].

Table 4: Domain-Targeted Inhibition Strategies

Inhibitor TypeRepresentative CompoundPrimary TargetFunctional Consequence
Catalytic-focusedTubastatin ACD2 active siteSuppresses α-tubulin deacetylation
ZnF-UBD-focusedSGC-UBD253Ubiquitin pocketBlocks aggresome assembly
Dual-domainHDAC6-IN-3fCD2 and ZnF-UBDInhibits deacetylation AND autophagy

Properties

Product Name

HDAC6-IN-3f

IUPAC Name

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

InChI

InChI=1S/C20H19N3O3/c1-14-21-18-13-16(8-10-19(24)22-26)7-9-17(18)20(25)23(14)12-11-15-5-3-2-4-6-15/h2-10,13,26H,11-12H2,1H3,(H,22,24)/b10-8+

InChI Key

NVEBAMFLYZFKKW-CSKARUKUSA-N

SMILES

O=C(NO)/C=C/C1=CC(N=C(C)N2CCC3=CC=CC=C3)=C(C=C1)C2=O

Solubility

Soluble in DMSO

Synonyms

HDAC6-IN-3f; HDAC6 IN 3f; HDAC6IN3f

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